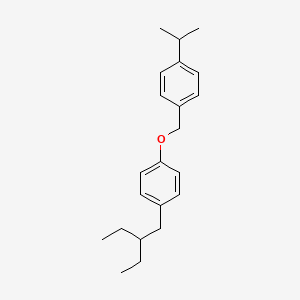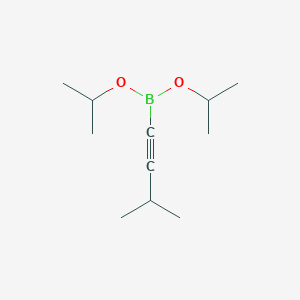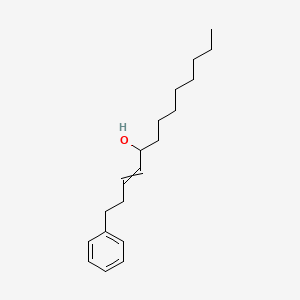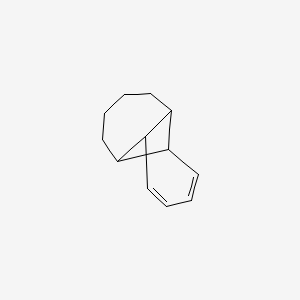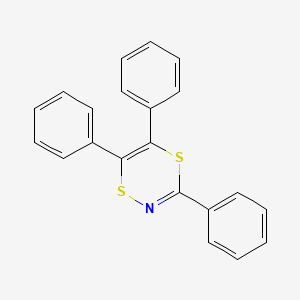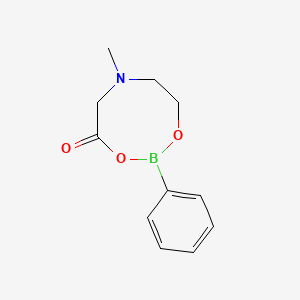
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one is a boron-containing compound that has garnered interest in various fields of chemistry and industry. This compound is known for its unique structure, which includes a boron atom integrated into a heterocyclic ring. It is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one typically involves the reaction of phenylboronic acid with a suitable diol under controlled conditions. One common method is the reaction of phenylboronic acid with N-methylglycine and formaldehyde, which forms the desired heterocyclic structure through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, enabling the formation of carbon-carbon bonds . In biological systems, the boron atom can interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid MIDA ester: This compound has a similar structure but includes a different ester group, which affects its reactivity and stability.
2-Cyanophenylboronic acid MIDA ester: This compound contains a cyano group, which alters its electronic properties and reactivity compared to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one.
Phenyl-α-MIDA-boryl aldehyde:
Uniqueness
This compound is unique due to its specific heterocyclic structure and the presence of a boron atom. This combination provides distinct reactivity and stability, making it particularly useful in Suzuki-Miyaura cross-coupling reactions and other applications where boron-containing compounds are advantageous .
Properties
CAS No. |
112475-72-6 |
|---|---|
Molecular Formula |
C11H14BNO3 |
Molecular Weight |
219.05 g/mol |
IUPAC Name |
6-methyl-2-phenyl-1,3,6,2-dioxazaborocan-4-one |
InChI |
InChI=1S/C11H14BNO3/c1-13-7-8-15-12(16-11(14)9-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
VIXYJNRJYUWZBS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCN(CC(=O)O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
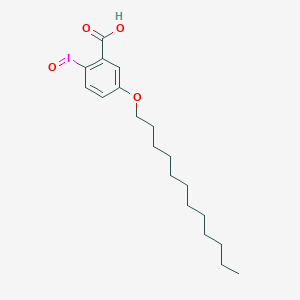


![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
